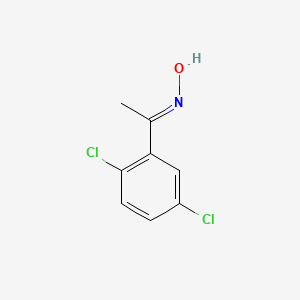

2',5'-Dichloroacetophenone oxime

Description

Overview of Oximes as a Functional Group in Organic Synthesis

The significance of the oxime functional group is underscored by its wide-ranging applications in medicinal science, catalysis, and the transformation of organic functional groups. rsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comwikipedia.org This straightforward formation makes them readily accessible precursors for a variety of subsequent reactions. rsc.org

In synthetic organic chemistry, oximes are valuable precursors for generating iminyl and iminoxyl radicals, which are key intermediates in cyclization and C-O coupling reactions. rsc.org These reactions are instrumental in synthesizing various nitrogen-containing heterocycles. numberanalytics.comrsc.org Furthermore, oximes can undergo the Beckmann rearrangement, a classic reaction that transforms them into amides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgthieme.de This rearrangement is of significant industrial importance. thieme.de The reduction of oximes provides a pathway to amines, while their hydrolysis regenerates the original aldehyde or ketone and hydroxylamine. wikipedia.org

Stereochemical Aspects of Ketoximes

Ketoximes, which are derived from ketones, exhibit interesting stereochemical properties. numberanalytics.com Due to the presence of the C=N double bond, rotation is restricted, leading to the possibility of geometric isomerism. wikipedia.orgsarthaks.com If the two groups attached to the carbonyl carbon of the parent ketone are different, the resulting ketoxime can exist as two distinct stereoisomers, designated as E and Z (or historically as syn and anti). rsc.orgwikipedia.org

The carbon and nitrogen atoms of the C=N bond are sp² hybridized. sarthaks.com The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom defines the isomer. These isomers are often stable enough to be separated and characterized using standard laboratory techniques. wikipedia.org The determination of the specific configuration of ketoxime isomers is crucial, as it can significantly influence their reactivity and biological activity. thieme.deresearchgate.net Spectroscopic methods, such as ¹³C NMR, are powerful tools for assigning the stereochemistry of these isomers. researchgate.net The synthesis of stereochemically pure ketoximes, particularly the thermodynamically less stable isomers, remains an active area of research. thieme.de

Contextualizing 2',5'-Dichloroacetophenone (B105169) Oxime within Contemporary Organic Chemistry Research

2',5'-Dichloroacetophenone oxime is a specific ketoxime derived from 2',5'-dichloroacetophenone. The parent ketone, 2',5'-dichloroacetophenone, is a synthetic chemical intermediate used in the production of other compounds. biosynth.com It serves as a precursor in the synthesis of various organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.com The presence of two chlorine atoms on the aromatic ring of 2',5'-dichloroacetophenone influences its reactivity, making it a valuable building block in organic synthesis.

The oxime derivative, this compound, is a subject of interest in research due to the combined functionalities of the oxime group and the dichlorinated aromatic ring. Research into similar acetophenone (B1666503) oximes has explored their synthesis and stereochemistry, with studies showing that some can be isolated as a mixture of E/Z isomers. arpgweb.com The specific properties and reactivity of this compound make it a relevant molecule for further investigation within the field of synthetic and medicinal chemistry.

Physicochemical Properties of 2',5'-Dichloroacetophenone and its Oxime

| Property | 2',5'-Dichloroacetophenone | This compound |

| CAS Number | 2476-37-1 sigmaaldrich.com | 71516-69-3 oakwoodchemical.com |

| Molecular Formula | C₈H₆Cl₂O biosynth.com | C₈H₇Cl₂NO oakwoodchemical.com |

| Molecular Weight | 189.04 g/mol sigmaaldrich.com | 204.06 g/mol oakwoodchemical.com |

| Appearance | Clear yellow to brownish liquid chemicalbook.com | Solid |

| Melting Point | 11-13 °C sigmaaldrich.com | 127-130 °C oakwoodchemical.com |

| Boiling Point | 102 °C biosynth.com | Not available |

| Density | 1.312 g/mL at 25 °C sigmaaldrich.com | Not available |

| Refractive Index | n20/D 1.5624 sigmaaldrich.com | Not available |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(2,5-dichlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-4-6(9)2-3-8(7)10/h2-4,12H,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCAIVDLWOTIRL-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 ,5 Dichloroacetophenone Oxime

Fundamental Reaction Pathways

The inherent reactivity of the oxime functional group in 2',5'-Dichloroacetophenone (B105169) oxime allows for several fundamental transformations, leading to structurally distinct and valuable chemical entities.

Beckmann Rearrangement and Analogous Skeletal Rearrangements

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com In the case of 2',5'-Dichloroacetophenone oxime, this rearrangement would yield N-(2,5-dichlorophenyl)acetamide. The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comionike.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate affords the corresponding amide.

A variety of reagents can be employed to facilitate the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents such as phosphorus pentachloride, thionyl chloride, and cyanuric chloride. wikipedia.orgnih.gov The choice of reagent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Table 1: General Conditions for Beckmann Rearrangement of Ketoximes

| Reagent/Catalyst | Solvent | Temperature | Product | Reference |

| Sulfuric Acid | - | Varies | Amide | wikipedia.org |

| Polyphosphoric Acid (PPA) | - | Varies | Amide | wikipedia.org |

| Phenyl dichlorophosphate | Acetonitrile | Room Temperature | Amide | nih.gov |

| Cyanuric chloride/ZnCl₂ | - | Varies | Lactam (for cyclic oximes) | wikipedia.org |

| Chlorosulfonic acid | Toluene | Varies | Amide | ionike.com |

It is important to note that for unsymmetrical ketoximes, the stereochemistry of the oxime (E or Z isomer) determines which group migrates, leading to the potential for isomeric products.

Reductive Transformations to Amine Species

The oxime functionality of this compound can be reduced to form the corresponding primary amine, 1-(2,5-dichlorophenyl)ethanamine. This transformation is a valuable method for introducing an amino group and creating a chiral center. A variety of reducing agents and catalytic hydrogenation methods are commonly employed for the reduction of oximes.

Catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas, is a widely used and effective method. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to achieve high yields and selectivity. Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid can also be effective.

Derivatization at the Oxime Nitrogen and Oxygen

The lone pairs of electrons on the nitrogen and oxygen atoms of the oxime group in this compound make them nucleophilic centers, allowing for a range of derivatization reactions. These reactions are primarily focused on the formation of new bonds at the oxygen atom, leading to O-substituted oxime ethers.

Synthesis of O-Substituted Oxime Ethers

O-substituted oxime ethers are a class of compounds with diverse applications. Their synthesis from this compound can be achieved through various methodologies, including copper-mediated cross-coupling and general alkylation and arylation strategies.

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. While specific examples with this compound are not readily found, general protocols for the copper-catalyzed O-arylation and O-vinylation of oximes are well-established. These reactions typically involve the coupling of the oxime with an aryl or vinyl partner, such as a boronic acid or a halide, in the presence of a copper catalyst and a suitable base.

The most straightforward approach to synthesizing O-substituted oxime ethers is through the alkylation or arylation of the oxime oxygen. organic-chemistry.org This is typically achieved by deprotonating the oxime with a base to form the corresponding oximate anion, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. google.comgoogle.com

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. google.com The choice of solvent is also crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone. google.com

Table 2: General Conditions for O-Alkylation of Oximes

| Alkylating Agent | Base | Solvent | Product | Reference |

| Alkyl Halide (e.g., Methyl Iodide) | Sodium Hydride (NaH) | DMF | O-Alkyl Oxime Ether | google.com |

| Alkyl Halide | Potassium Carbonate (K₂CO₃) | Acetone | O-Alkyl Oxime Ether | google.com |

| Dialkyl Sulfate (e.g., Dimethyl Sulfate) | Potassium Carbonate (K₂CO₃) | MTBE/DMF | O-Alkyl Oxime Ether | google.com |

Similarly, O-arylation can be achieved using activated aryl halides or through other modern cross-coupling methodologies.

Catalytic and Cycloaddition Reactions

The oxime functional group is a versatile precursor in organic synthesis, amenable to a variety of catalytic transformations that lead to the formation of valuable nitrogen-containing heterocyclic compounds.

Transition metals such as palladium, rhodium, and ruthenium have been extensively used to catalyze the cyclization and functionalization of acetophenone (B1666503) oximes and their derivatives, providing access to a diverse range of azaheterocycles.

Palladium catalysis offers powerful methods for constructing nitrogen-containing heterocycles. While direct palladium-catalyzed pyrrole (B145914) synthesis from acetophenone oximes is not widely reported, methodologies for pyridine (B92270) and isoquinoline (B145761) synthesis are established for related substrates.

Pyridines: An efficient method for the synthesis of multi-substituted pyridines has been developed using the palladium-catalyzed reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes. nih.govnih.gov This reaction proceeds via a proposed mechanism involving C-H alkenylation followed by aza-6π-electrocyclization. nih.gov The choice of a sterically hindered pyridine ligand was found to be crucial for the reactivity. nih.gov Although this compound was not a substrate in these studies, the methodology's tolerance for various substituents on the aryl ring suggests its potential applicability.

| Substrate | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-phenylbut-3-en-2-one O-isopropyl oxime and ethyl acrylate | Pd(OAc)₂ (10 mol%), 3,5-dimethylpyridine (B147111) (40 mol%) | Ag₂CO₃ (2.0 equiv), DCE, 100 °C, 24 h | Ethyl 2-isopropyl-6-methyl-4-phenylnicotinate | 85% | nih.gov |

Isoquinolines: A general and efficient route to polysubstituted isoquinolines involves a sequential palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by cyclization. nih.gov This approach is notable for its convergent nature and broad scope, accommodating both electron-rich and electron-poor substituents. nih.gov This flexibility suggests that a suitably functionalized precursor derived from 2',5'-dichloroacetophenone could potentially undergo this transformation to yield a highly substituted isoquinoline.

Rhodium catalysts are particularly effective in directing C-H activation and annulation reactions of acetophenone oximes to construct complex heterocyclic systems. A notable example is the Rh(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates to produce isoquinolines. nih.gov This reaction proceeds under redox-neutral conditions through arene C-H activation, allene (B1206475) insertion, and subsequent C-N coupling. nih.gov The method demonstrates good tolerance for various functional groups, including halides on the aromatic ring, making it a promising strategy for the transformation of this compound. nih.gov

| Substrate | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone O-acetyl oxime and ethyl 2,3-butadienoate | [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%) | DCE, 80 °C, 24 h | Ethyl 3-methylisoquinoline-1-carboxylate | 95% | nih.gov |

In another application, rhodium(III) catalysis facilitates a [3 + 2]/[4 + 2] annulation cascade of acetophenone oxime ethers with 3-acetoxy-1,4-enynes. This process involves both C-H bond and C-N π-bond activation to construct complex azafluorenone frameworks with high selectivity. nih.gov

Ruthenium catalysts offer alternative pathways for the synthesis of nitrogen heterocycles from ketoxime derivatives. A novel ruthenium-catalyzed cyclization of ketoxime carboxylates with N,N-dimethylformamide (DMF) has been developed for the synthesis of tetrasubstituted symmetrical pyridines. nih.gov In this reaction, a methyl group from DMF acts as a one-carbon synthon. nih.gov

| Substrate | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone oxime acetate | [RuCl₂(p-cymene)]₂ (5 mol%), NaHSO₃ (0.5 equiv) | DMF, 150 °C, 24 h | 2,4,6-Triphenylpyridine | 85% | nih.gov |

Furthermore, ruthenium catalysts have been employed in the highly regioselective cyclization of aromatic ketoximes with alkynes to afford substituted isoquinolines. This reaction proceeds via C-H bond activation and is applicable to a range of substituted aromatic and heteroaromatic ketoximes.

Bimetallic catalysis, where two different metals work in concert, has emerged as a powerful strategy in organic synthesis. A Cu(OAc)₂–[Cp*RhCl₂]₂ bimetallic relay catalytic system has been successfully applied to the synthesis of various azaheterocycles, including isoquinolines, from aryl ketone O-acetyl oximes and internal alkynes. This system is effective for a wide range of substrates, including those with various substituents. The proposed mechanism involves a synergistic action where the copper catalyst may facilitate a key step that the rhodium catalyst alone does not promote as efficiently.

The oxime functional group can participate in radical reactions, typically through the formation of an iminoxyl radical intermediate. These radicals can be generated through various oxidative methods. nih.gov Once formed, the iminoxyl radical can undergo a variety of transformations, most commonly intramolecular cyclizations. nih.gov

The primary modes of intramolecular reactions involving oxime radicals are hydrogen atom transfer (HAT) followed by cyclization, or addition to a carbon-carbon double bond. nih.gov These cyclizations can lead to the formation of five- or six-membered rings, with the regioselectivity (C-O vs. C-N bond formation) depending on the specific substrate and reaction conditions. nih.gov

Oxidative Cyclization Pathways

The transformation of oximes into heterocyclic systems via oxidative cyclization represents a powerful strategy in synthetic organic chemistry. For this compound, this pathway primarily leads to the formation of isoxazole (B147169) and isoxazoline (B3343090) derivatives, which are significant scaffolds in medicinal chemistry and materials science. nih.gov These reactions typically proceed through the in situ generation of a nitrile oxide intermediate from the oxime, which then undergoes an intramolecular or intermolecular cycloaddition. nih.govrsc.org

A key method for effecting such transformations involves the use of a hypervalent iodine(III) species as a catalyst. nih.gov This approach is valued for its efficiency and reliability in synthesizing a variety of fused isoxazoles and isoxazolines. nih.gov The reaction mechanism is believed to initiate with the formation of a hydroxy(aryl)iodonium tosylate, generated in situ from a precursor like 2-iodobenzoic acid and an oxidant such as m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid. nih.gov This active species reacts with the aldoxime to form an iodonium (B1229267) intermediate, which then eliminates the iodo-precursor and acid to furnish a nitrile oxide. nih.gov Subsequent intramolecular cycloaddition of the nitrile oxide yields the final heterocyclic product. nih.gov

Copper-catalyzed oxidative cyclization also presents a viable route. For instance, the copper-mediated [3+2] oxidative cyclization of oxime acetates has been demonstrated to be an effective method for constructing isoxazole rings. researchgate.net While specific studies on this compound are not prevalent, the general reactivity of acetophenone oximes suggests that it would be a suitable substrate for these transformations. researchgate.net The reaction conditions, including the choice of catalyst and oxidant, are crucial in determining the reaction's efficiency and selectivity.

The following tables detail representative examples of oxidative cyclization reactions on analogous acetophenone oxime derivatives, providing insight into the expected reaction parameters and outcomes for this compound.

Table 1: Catalyst Comparison in Oxidative Cyclization of Acetophenone Oxime Acetate

| Entry | Catalyst | Yield (%) |

| 1 | La0.6Sr0.4CoO3 | 80 |

| 2 | CuSO4 | 57 |

| 3 | FeSO4 | 13 |

| 4 | Cu(NO3)2 | 8 |

| 5 | CoO | <5 |

| 6 | LaCoO3 | <5 |

Reaction conditions: Acetophenone oxime acetate, phenylacetic acid, catalyst in a suitable solvent.

Table 2: Synthesis of Isoxazolines via Intramolecular Oxidative Cycloaddition nih.gov

| Substrate (Alkene-tethered aldoxime) | Catalyst System | Product | Yield (%) |

| 2-(Allyloxy)benzaldehyde oxime | 2-Iodobenzoic acid, m-CPBA, p-TsOH | 3-Phenyl-3a,4-dihydro-3H-benzo[d]isoxazole | 94 |

| 2-(But-3-en-1-yloxy)benzaldehyde oxime | 2-Iodobenzoic acid, m-CPBA, p-TsOH | 3-Phenyl-3,3a,4,5-tetrahydropyrano[4,3-c]isoxazole | 85 |

Coordination Chemistry and Applications As Ligands

Design and Synthesis of Metal-Oxime Complexes

The synthesis of metal complexes utilizing 2',5'-dichloroacetophenone (B105169) oxime begins with the preparation of the oxime ligand itself. The parent ketone, 2',5'-dichloroacetophenone, is typically synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with acetyl chloride, using aluminum chloride as a catalyst. google.comgoogle.com The resulting ketone can then be converted to 2',5'-dichloroacetophenone oxime by reacting it with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like potassium hydroxide (B78521). arpgweb.com This process involves the condensation of hydroxylamine with the ketone's carbonyl group to form the characteristic oxime (C=N-OH) functional group.

Once the oxime ligand is obtained, it can be reacted with various metal salts to form coordination complexes. A prominent example is the synthesis of oxime-derived palladacycles. These are typically chloro-bridged dimeric complexes formed through the ortho-metalation (cyclometalation) of the oxime. nih.govresearchgate.net The reaction involves the activation of a C-H bond at the ortho-position of the phenyl ring by a palladium(II) salt, such as palladium chloride (PdCl₂), leading to the formation of a stable five-membered ring containing the palladium atom, the ortho-carbon, the carbon of the C=N group, the nitrogen atom, and the oxime oxygen. These palladacycles are valued for being thermally stable and insensitive to air and moisture. nih.gov

Beyond palladium, this compound can form complexes with a range of other transition metals. Studies on analogous hydroxyacetophenone oximes have demonstrated the formation of complexes with copper(II), nickel(II), cobalt(II), iron(III), and vanadyl(II), among others. iaea.orgresearchgate.net The synthesis generally involves reacting the oxime ligand with a corresponding metal salt in a suitable solvent. researchgate.net

Structural Analysis and Chelation Properties of Oxime Ligands

The this compound ligand typically coordinates to a metal center in a bidentate fashion, forming a stable chelate ring. Coordination occurs through the nitrogen atom of the oxime group and the deprotonated oxygen atom of the hydroxyl group (-N-O⁻). This chelation is a key feature that contributes to the stability of the resulting metal complexes.

X-ray crystallography studies on related acetophenone (B1666503) oxime-metal complexes provide insight into their structural features. For instance, the analysis of orthoplatinated acetophenone oxime complexes reveals that a sulfur ligand is coordinated in a cis position relative to the σ-bonded phenyl carbon. figshare.com In these structures, the metal atom, the ortho-carbon of the aromatic ring, and the C=N-O fragment of the oxime form a planar five-membered ring. figshare.com

The geometry of the complex is influenced by the central metal ion and other coordinating ligands. For example, nickel(II) and copper(II) complexes with Schiff base ligands derived from hydroxyacetophenones have been found to adopt square planar geometries. researchgate.net Spectroscopic methods, including IR and NMR, are crucial for characterizing these complexes. In the IR spectrum, the disappearance of the O-H stretching band of the oxime and a shift in the C=N stretching frequency upon complexation confirm the coordination to the metal ion. arpgweb.com ¹H NMR data can confirm the structure, and in some cases, reveal the presence of E/Z isomers of the oxime ligand. arpgweb.com

Catalytic Activity of Metal-Oxime Complexes in Organic Reactions

The metal complexes of this compound, particularly its palladacycle derivatives, are highly effective catalysts in modern organic synthesis.

Oxime Palladacycles in Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira-Hagihara)

Oxime-derived palladacycles have emerged as exceptionally active catalysts for carbon-carbon bond-forming reactions, a cornerstone of synthetic chemistry. researchgate.net These complexes are particularly renowned for their efficiency in Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. researchgate.net

The Suzuki-Miyaura coupling reaction, which forges a C-C bond between an organoboron compound and an organohalide, benefits significantly from these catalysts. libretexts.org Oxime-derived chloro-bridged palladacycles have demonstrated high efficiency for the coupling of arylboronic acids with aryl bromides and chlorides. nih.gov These catalysts exhibit remarkable activity, achieving high turnover numbers (TON) and turnover frequencies (TOF), even under aerobic conditions. nih.gov The stability and ease of handling of these palladacycles make them attractive alternatives to traditional palladium catalysts. nih.govlibretexts.org

| Reactant | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |

| Aryl Bromides | Varies | up to 5 x 10⁵ | up to 198,000 | nih.gov |

| Aryl Chlorides | Varies | up to 4,700 | up to 4,700 | nih.gov |

The Sonogashira-Hagihara coupling is another critical transformation catalyzed by these complexes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Oxime palladacycles have been successfully employed in these reactions, facilitating the synthesis of important structural motifs like arylalkynes and conjugated enynes. researchgate.netnih.gov The reaction typically proceeds under mild conditions with a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The high efficiency of the palladacycle allows for low catalyst loadings and tolerance of a wide array of functional groups. researchgate.netlibretexts.org

Exploration of Other Transition Metal-Oxime Catalyst Systems

While palladium complexes are the most studied, oxime ligands can also activate other transition metals for catalysis. rsc.org Research into complexes of copper, nickel, and iron with ligands similar to this compound has shown promise in various catalytic applications. orientjchem.orgnih.gov

For example, copper(II) complexes with Schiff base ligands have been investigated for their catalytic activity in oxidation reactions. orientjchem.org These complexes can mimic the function of natural enzymes, catalyzing reactions like the oxidation of phenols in the presence of an oxidant like hydrogen peroxide. orientjchem.org The ligand plays a crucial role in stabilizing the metal ion and enhancing its catalytic performance. orientjchem.org Similarly, complexes of other transition metals with various Schiff bases and related ligands have been explored for their potential in antimicrobial applications and as catalysts in diverse organic transformations. iaea.orgresearchgate.netnih.gov The versatility of the oxime functional group in coordinating with different metals opens avenues for developing new catalytic systems tailored for specific chemical processes.

Theoretical and Computational Investigations of 2 ,5 Dichloroacetophenone Oxime

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure and chemical behavior.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate reaction mechanisms and predict molecular properties by modeling the electron density. nyu.edu For oxime derivatives, DFT is used to optimize the molecular geometry, calculating key bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure. biointerfaceresearch.com

While specific DFT data for 2',5'-dichloroacetophenone (B105169) oxime is not detailed in the available literature, insights can be drawn from studies on related compounds, such as 2-hydroxy-2-phenyl acetophenone (B1666503) oxime (2H2PAO). tandfonline.com In such studies, methods like the B3LYP functional with a suitable basis set are employed to compute the optimized geometrical parameters. tandfonline.com The presence of two electron-withdrawing chlorine atoms on the phenyl ring of 2',5'-dichloroacetophenone oxime is expected to significantly influence its electronic properties and bond parameters compared to unsubstituted acetophenone oxime.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Acetophenone Oxime Derivative (Note: The following data is for 2-hydroxy-2-phenyl acetophenone oxime (2H2PAO) and serves as an illustrative example of typical DFT calculation outputs.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.28 Å |

| N-O | 1.41 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C=N | 116.5° |

| C=N-O | 111.2° | |

| N-O-H | 104.3° |

This table was generated based on conceptual data from studies on similar compounds to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

Table 2: Representative FMO Properties for an Acetophenone Oxime Derivative (Note: The following data is for 2-hydroxy-2-phenyl acetophenone oxime (2H2PAO) and serves as an illustrative example.)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

This table was generated based on conceptual data from studies on similar compounds to illustrate FMO analysis. tandfonline.com

Conformational Analysis and Stereoisomerism via Computational Methods

The C=N double bond in oximes is stereogenic, leading to the possibility of geometric isomers, designated as (E) and (Z). In acetophenone oximes, the (E) isomer has the hydroxyl group oriented anti (trans) to the phenyl group, while the (Z) isomer has the hydroxyl group oriented syn (cis) to the phenyl group. Computational methods are highly effective for determining the relative stabilities of these isomers.

A computational study on the parent acetophenone oxime utilized the mechanical mechanism method (MM2) to calculate the minimized energies of both the (E) and (Z) isomers. misuratau.edu.ly The results showed that the (E)-isomer is significantly more stable than the (Z)-isomer. misuratau.edu.ly This computational finding is consistent with experimental observations from NMR spectroscopy, which show the (E)-isomer as the major product upon synthesis, often in a ratio of about 8:1 over the (Z)-isomer. misuratau.edu.lyarpgweb.comrepec.org This preference is attributed to the lower steric hindrance in the (E) conformation, where the larger phenyl and hydroxyl groups are on opposite sides of the C=N bond.

Table 3: Calculated Minimized Energies for Acetophenone Oxime Isomers

| Isomer | Minimized Energy (kcal/mol) | Relative Stability |

| (E)-Acetophenone Oxime | 3.65 | More Stable |

| (Z)-Acetophenone Oxime | 6.88 | Less Stable |

Data sourced from a computational study on acetophenone oxime. misuratau.edu.ly

Computational Studies of Molecular Interactions

Understanding how a molecule interacts with its environment is crucial for predicting its physical properties and biological activity. Computational methods can map out the electrostatic landscape of a molecule, revealing regions that are prone to electrostatic interactions.

One of the most valuable tools for this purpose is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP is a plot of the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and correspond to sites susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around acidic hydrogen atoms like the one in the oxime's hydroxyl group. tandfonline.com

For an oxime like this compound, an MEP map would show a region of strong negative potential around the nitrogen and oxygen atoms of the oxime group, identifying them as primary sites for hydrogen bonding. Conversely, a region of positive potential would be located on the hydroxyl hydrogen, making it a hydrogen bond donor. The dichlorinated phenyl ring would also have its electrostatic profile altered by the electronegative chlorine atoms. This type of analysis is fundamental for understanding how the molecule might bind to a biological receptor or interact with solvent molecules. nih.gov

Advanced Research Applications and Methodological Development

Role as Synthetic Intermediates for Complex Organic Molecules

Oximes, including 2',5'-dichloroacetophenone (B105169) oxime, are recognized as versatile intermediates in organic synthesis. Their importance lies in the reactivity of the C=NOH functional group, which can be transformed into a variety of other functionalities, making them crucial building blocks for more complex molecules. ijprajournal.com The synthesis of oximes from their corresponding acetophenones is a well-established reaction, typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. arpgweb.com

The oxime functionality can undergo several key transformations:

Beckmann Rearrangement: Under acidic conditions, ketoximes can rearrange to form amides. This reaction is fundamental in organic synthesis for the production of nitrogen-containing compounds. ijprajournal.com

Reduction: The oxime group can be reduced to form primary amines, providing a pathway to introduce amino groups into a molecular structure.

Hydrolysis: Oximes can be hydrolyzed back to the parent ketone, serving as a protecting group for the carbonyl functionality during multi-step syntheses. ijprajournal.com

Esterification: The hydroxyl group of the oxime can be esterified. For instance, various acetophenone (B1666503) oximes have been reacted with terphthaloyl chloride to form bridged terphthaloyl oxime esters. arpgweb.com

While direct examples of complex molecule synthesis starting from 2',5'-dichloroacetophenone oxime are not extensively documented in readily available literature, its precursor, 2',5'-dichloroacetophenone, is a known intermediate in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. For example, it is used in the synthesis of 5-chloro-2-(2-thienylthio)acetophenone. The conversion of 2',5'-dichloroacetophenone to its oxime derivative opens up alternative synthetic routes and access to a different spectrum of complex molecules.

Contributions to Polymer Science and Advanced Materials

The inherent properties of the oxime group and related imine structures are being leveraged in the field of polymer science to create advanced materials with tailored properties.

Application in Precursor Polymers for Poly(ether ether ketone) (PEEK) Membranes

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties. However, its poor solubility in common organic solvents presents significant challenges for processing, particularly in the fabrication of membranes. To overcome this, researchers have developed a precursor polymer strategy. figshare.com

This innovative approach involves the synthesis of a more soluble precursor polymer that can be easily processed into membranes, followed by a chemical transformation to convert the precursor into the final, insoluble PEEK material. figshare.com Recent studies have focused on precursor polymers containing N-acyl imine groups. figshare.comacs.org These precursor polymers exhibit enhanced solubility, allowing for the formation of membranes through solution-based techniques. acs.org

The key step in this methodology is the subsequent imine hydrolysis reaction, which is typically carried out in an acidic environment. figshare.comacs.org This reaction converts the imine-containing backbone into the desired PEEK structure, thereby imparting the characteristic solvent resistance to the final membrane. figshare.com While these studies primarily focus on N-acyl imines, the underlying principle of using a convertible linkage is applicable to oxime-based structures as well. The development of precursor polymers with oxime or related functionalities represents a significant advancement in the processing of high-performance polymers like PEEK.

| Precursor Polymer Approach for PEEK Membranes | |

| Challenge | Poor solubility of PEEK hinders processing into membranes. |

| Solution | Synthesis of a soluble precursor polymer. |

| Precursor Feature | Contains processable linkages like N-acyl imines. figshare.comacs.org |

| Processing | Solution-based fabrication of membranes from the precursor. |

| Conversion | Post-fabrication chemical reaction (e.g., imine hydrolysis) to form PEEK. figshare.comacs.org |

| Outcome | PEEK membranes with high performance and solvent resistance. |

Development of Novel Reagents and Catalytic Systems in Organic Synthesis

Oximes and their derivatives are not only synthetic intermediates but are also being investigated for their potential in developing new reagents and catalytic systems. A key area of this research involves the generation and application of oxime radicals (iminoxyl radicals). beilstein-journals.org

Oxime radicals are typically generated from oximes through oxidation using various reagents such as ceric ammonium (B1175870) nitrate, lead tetraacetate, or iron(III) perchlorate. beilstein-journals.org These radicals can participate in a range of synthetic transformations, including:

Intramolecular Cyclizations: Oxime radicals can undergo intramolecular hydrogen atom abstraction followed by cyclization to form five-membered rings like isoxazolines. beilstein-journals.org

Oxidative Coupling Reactions: They can participate in C-O cross-dehydrogenative coupling reactions with other molecules, such as 1,3-dicarbonyl compounds. beilstein-journals.org

Although research has not specifically detailed the use of this compound in these applications, its structure is amenable to the formation of an iminoxyl radical. The presence of the dichloro-substituted phenyl ring could influence the stability and reactivity of the resulting radical, potentially leading to novel reactivity and the development of specialized reagents for organic synthesis.

Investigation of Chemical Inhibition Mechanisms (e.g., Corrosion Inhibition)

The search for effective corrosion inhibitors is a critical area of materials science and industrial chemistry. Compounds containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are often effective due to their ability to adsorb onto metal surfaces and form a protective layer.

Recent studies have explored compounds with structural similarities to this compound as corrosion inhibitors. For instance, (E)-2-((2,5-dichlorophenyl)diazenyl)naphthalen-1-ol, a derivative synthesized from 2,5-dichloroaniline, has been investigated as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The study found that the inhibitor molecules adsorb onto the steel surface, with the nitrogen and oxygen atoms and the aromatic rings being the primary active sites for adsorption. researchgate.net

Furthermore, a patent has been filed for a green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime, which is used as a corrosion inhibitor. google.com This highlights the potential of the acetophenone oxime scaffold in this application. The presence of the dichloro-substituted aromatic ring and the oxime group in this compound suggests its potential as an effective corrosion inhibitor. The electron-withdrawing chlorine atoms and the lone pairs of electrons on the nitrogen and oxygen atoms could facilitate strong adsorption onto a metal surface, thereby inhibiting the corrosion process. Electrochemical studies on similar compounds have shown significant reductions in corrosion rates. nih.gov

| Compound | Application | Key Structural Features |

| (E)-2-((2,5-dichlorophenyl)diazenyl)naphthalen-1-ol | Corrosion Inhibitor researchgate.net | Dichlorophenyl group, Azo group, Hydroxyl group, Aromatic rings |

| 2-hydroxy-5-nonyl acetophenone oxime | Corrosion Inhibitor google.com | Acetophenone oxime structure |

| This compound | Potential Corrosion Inhibitor | Dichlorophenyl group, Acetophenone oxime structure |

Q & A

Q. What are the recommended synthetic routes for preparing 2',5'-Dichloroacetophenone oxime, and how can reaction conditions be optimized for yield?

- Methodological Answer : The parent compound, 2',5'-Dichloroacetophenone (CAS 2476-37-1), is synthesized via Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride in the presence of anhydrous AlCl₃ . To form the oxime derivative, react the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) under alkaline conditions (e.g., NaOH in ethanol/water). Key parameters for optimization include:

- Molar ratio : A 1:1.2 ketone-to-hydroxylamine ratio minimizes side reactions.

- Temperature : 60–80°C improves reaction kinetics without decomposition.

- pH : Maintain pH 8–9 to favor nucleophilic attack by NH₂OH .

Purity can be verified via melting point analysis (literature data comparison) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its tautomers or structural analogs?

- Methodological Answer :

- ¹H NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10–12 ppm. Tautomeric forms (e.g., nitroso) would lack this signal. Adjacent aromatic protons (2',5' positions) show splitting patterns consistent with para/meta substitution .

- IR : A strong C=N stretch near 1640–1600 cm⁻¹ confirms oxime formation. The absence of a carbonyl peak (~1700 cm⁻¹) rules out unreacted ketone .

Compare with analogs like 3',5'-Dichloro-2'-hydroxyacetophenone oxime () to differentiate substitution patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Collect solid residues using a HEPA-filter vacuum. Decontaminate surfaces with ethanol/water mixtures .

- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation.

Advanced Research Questions

Q. How does the steric and electronic effects of 2',5'-dichloro substitution influence the reactivity of the oxime group in coordination chemistry?

- Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the carbonyl precursor, enhancing oxime nucleophilicity. In coordination complexes (e.g., with Cu(II) or Fe(III)), the oxime acts as a tridentate ligand via the N–O group and aromatic Cl atoms. Study ligand behavior using:

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm) .

- X-ray Crystallography : Resolve bond lengths (e.g., Cu–N distances ~1.95–2.05 Å) to confirm coordination geometry .

Compare with 3',4'-dichloro analogs (CAS 2642-63-9) to assess regiochemical effects on metal-binding affinity .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. To address this:

- Solubility Screening : Use a standardized shake-flask method in solvents like DMSO, ethanol, and hexane at 25°C.

- Thermogravimetric Analysis (TGA) : Detect residual solvents (>1% weight loss below 150°C).

- Powder XRD : Identify polymorphs by comparing diffraction patterns with literature (e.g., JCPDS database) .

For example, reports moderate ethanol solubility, but batch-dependent impurities (e.g., unreacted ketone) may skew results.

Q. Can this compound serve as a photoinitiator in polymer chemistry, and how does its efficiency compare to commercial alternatives?

- Methodological Answer : While 4-Phenoxy-2',2'-dichloroacetophenone (CAS 59867-68-4) is a known photoinitiator , the 2',5' isomer’s potential can be tested via:

- UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range (UVA region).

- Photopolymerization Kinetics : Use real-time FTIR to track acrylate monomer conversion rates under UV light.

Efficiency depends on the Cl substitution pattern: para/meta Cl groups may enhance radical generation compared to ortho substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.